Ranitidine-d6 Impurity B is a deuterated impurity of ranitidine, a well-known histamine H2 receptor antagonist primarily used to reduce stomach acid production. This compound is significant in pharmaceutical research, particularly for studying the stability, degradation, and potential impurities associated with ranitidine formulations. Understanding such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products containing ranitidine .
Ranitidine-d6 Impurity B is synthesized through various chemical processes that incorporate deuterium into the ranitidine molecule. The compound is identified by its CAS number 1189903-94-3 and has been referenced in multiple scientific studies and patents focusing on its synthesis and applications in analytical chemistry .
This compound falls under the category of stable isotope-labeled compounds, specifically designed for use as reference standards in analytical chemistry. It is classified as an impurity related to ranitidine, which itself is classified as a pharmaceutical agent used for treating conditions such as peptic ulcers and gastroesophageal reflux disease .
The synthesis of Ranitidine-d6 Impurity B involves deuteration techniques where hydrogen atoms in the ranitidine structure are replaced with deuterium. Common methods include:
The synthetic routes often require careful control of reaction conditions, including temperature and pressure, to ensure high yields and purity of the final product. Quality control measures are essential during production to confirm that the impurity meets specified standards for research applications .
Ranitidine-d6 Impurity B can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed. For instance, oxidation might lead to sulfoxides or sulfones, while reduction could produce amines. These reactions are critical for understanding the chemical behavior of ranitidine-d6 Impurity B in various environments .
Ranitidine-d6 Impurity B acts primarily by targeting histamine H2 receptors located on gastric parietal cells. The mechanism involves:
Following oral administration, peak plasma concentrations are typically observed within 1 to 3 hours. The presence of environmental factors such as nitrate ions can influence degradation pathways and safety profiles related to this compound .
Ranitidine-d6 Impurity B appears as a neat solid at room temperature. Its stable isotope labeling allows for precise tracking in analytical studies.
Relevant data from studies indicate that this compound maintains stability under controlled conditions, making it suitable for long-term storage and use in research applications .
Ranitidine-d6 Impurity B has several scientific uses:
Chemical Structure and Identity:Ranitidine-d6 Impurity B, chemically designated as N,N′-Bis{2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulfanyl}ethyl}-2-nitroethene-1,1-diamine, features a molecular formula of C₂₂H₃₅N₅O₄S₂ with a molecular weight of 517.67 g/mol. Its deuterated analog incorporates six deuterium atoms at the methyl groups of the dimethylamino moieties, yielding a molecular weight of approximately 523.71 g/mol. The structural backbone consists of two ranitidine-like molecules linked through a nitroethenediamine bridge, formed during synthesis via incomplete reaction or hydrolysis pathways. This dimeric structure distinguishes it from monomeric ranitidine impurities and necessitates specialized separation techniques [4] [9].
Common Name | Systematic Name | Registry Number |
---|---|---|
Ranitidine Related Compound B | N,N′-Bis{2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulfanyl}ethyl}-2-nitroethene-1,1-diamine | 72545-66-5 (HCl salt) |
Ranitidine USP Related Compound A | 5-{[(2-Aminoethyl)thio]methyl}-N,N-dimethyl-2-furanmethanamine | 66356-53-4 (free base) |
Ranitidine Diamine | 2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethan-1-amine | 256948-32-0 |
Isotopic Labeling Rationale:Deuteration at the dimethylamino groups (-N(CD₃)₂) creates a 6 Da mass shift crucial for isotopic differentiation in mass spectrometry. This labeling enables:
Table 1: Molecular Properties of Ranitidine-d6 Impurity B
Property | Specification |
---|---|
Molecular Formula | C₂₂H₂₉D₆N₅O₄S₂ |
Exact Mass | 523.71 g/mol |
Deuterium Positions | Two -N(CD₃)₂ groups |
Chemical Purity | >95% (HPLC) [9] |
Storage Conditions | 2–8°C, protected from moisture [9] |
Impurity Classification and Origin:Ranitidine-d6 Impurity B represents a process-related impurity arising during synthesis of the active pharmaceutical ingredient (API). It forms through:
Analytical Applications:1. Chromatographic Resolution:- Serves as a retention time marker in HPLC (C18 columns; 0.1% TFA/acetonitrile gradient) to distinguish from structurally similar impurities like Ranitidine EP Impurity J [7].- Enables GC-MS/MS methods with 0.07–0.3 μg/kg detection limits using active charcoal purification [3].
Table 2: Performance Characteristics in Impurity Monitoring
Parameter | Value | Method |
---|---|---|
Detection Limit | 0.3 μg/kg | GC-MS/MS [3] |
Precision (RSD) | 0.4–4.2% | Isotope dilution GC-MS/MS [3] |
Linearity Range | 0.3–2000 μg/kg | HPLC-UV [9] |
Recovery Rate | 95–105% | SPE cleanup [6] |
ANDA Submission Requirements:Per FDA guidance, Abbreviated New Drug Applications (ANDAs) for ranitidine generics must include:
Quality Control Protocols:1. Reference Standard Qualification:- Must be traceable to USP 1598609 with certified purity (±2%)- Requires characterization via NMR, HRMS, and chromatographic co-elution studies [9]
Batch Release Specifications:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9